4,7-Dimethyl-1H-benzimidazol-1-amine is an organic compound classified under the benzimidazole derivatives. It features a bicyclic structure that consists of a benzene ring fused to an imidazole ring, with two methyl groups at the 4 and 7 positions of the benzimidazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer properties.
The compound is synthesized from various precursors and is classified as a heterocyclic aromatic amine. Benzimidazoles are known for their pharmacological significance, often utilized in the development of drugs targeting various diseases, including cancer and infections. The structural characteristics of 4,7-dimethyl-1H-benzimidazol-1-amine contribute to its reactivity and biological interactions.
The synthesis of 4,7-dimethyl-1H-benzimidazol-1-amine can be achieved through several methods. A common approach involves the reaction of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. For instance, one method includes:
The yields and purity of the synthesized compound can vary based on the specific reagents and conditions used, with reported yields often exceeding 70% under optimized conditions .
4,7-Dimethyl-1H-benzimidazol-1-amine can participate in various chemical reactions due to its amine functionality:
These reactions are typically facilitated by using bases such as potassium carbonate or sodium hydroxide in appropriate solvents .
The mechanism of action for compounds like 4,7-dimethyl-1H-benzimidazol-1-amine often involves interaction with biological targets such as enzymes or receptors:
Studies have shown that certain benzimidazole derivatives exhibit significant inhibitory activity against protein kinases, suggesting potential applications in cancer therapy .
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Infrared spectroscopy (IR) are used to characterize the compound's structure and confirm its purity .
4,7-Dimethyl-1H-benzimidazol-1-amine has several potential applications in scientific research:
Benzimidazole derivatives represent a cornerstone of modern medicinal chemistry, constituting the core structural motif in approximately 80% of pharmaceuticals targeting diverse therapeutic areas [2]. The discovery of benzimidazole's biological relevance dates to 1944 when Woolley observed its structural resemblance to purines, suggesting potential biochemical activity [4] [10]. This hypothesis was substantiated when researchers identified 5,6-dimethylbenzimidazole as a degradation product and essential component of vitamin B₁₂ (cobalamin), confirming the scaffold's significance in fundamental biological processes [4] [7]. This revelation catalyzed extensive exploration, leading to clinically indispensable drugs spanning antiulcer agents (omeprazole), anthelmintics (albendazole, mebendazole), antihypertensives (telmisartan, candesartan), and antifungals (carbendazim) [3] [9]. The scaffold's versatility extends beyond pharmaceuticals into materials science and agrochemicals, underscoring its privileged status in heterocyclic chemistry [2] [4]. Continuous innovation is evidenced by numerous recent patents (2015-2022) covering novel benzimidazole-based kinase inhibitors, PARP inhibitors, antimicrobials, and anticancer agents [3], highlighting sustained relevance in addressing modern therapeutic challenges like antimicrobial resistance and targeted cancer therapies [4] [10].
The benzimidazole nucleus serves as a bioisostere for naturally occurring purine nucleotides (adenine, guanine), enabling sophisticated molecular mimicry critical for interactions with biological macromolecules [6] [10]. This isosterism arises from the shared bicyclic framework containing nitrogen atoms at strategic positions, allowing benzimidazole derivatives to participate in hydrogen bonding, π-stacking, and van der Waals interactions analogous to endogenous purines [6]. The electron-rich nitrogen heterocycles readily donate or accept protons, facilitating binding to diverse biological targets through multiple weak interactions [6].
Table 1: Biopolymer Interaction Capabilities of Benzimidazole Core
Interaction Type | Biological Significance | Target Examples |
---|---|---|
Hydrogen Bonding | Forms specific contacts with amino acid residues (Asp, Glu, Ser, His, Asn) or DNA bases | Kinase ATP pockets, DNA minor groove |
π-π Stacking | Stabilizes binding to aromatic residues (Phe, Tyr, Trp) or nucleotide bases | Topoisomerase-DNA complexes, Kinase hydrophobic pockets |
Van der Waals Forces | Contributes to binding energy in hydrophobic protein pockets | Tubulin, Androgen receptor LBD |
Cation-π Interactions | Engages positively charged residues (Arg, Lys) | GPCRs, Ion channels |
Metal Coordination | Binds catalytic metal ions in enzymes (e.g., Zn²⁺ in HDACs, Mg²⁺ in kinases) | HDACs, Metalloproteases |
This versatile interaction profile underpins benzimidazole's ability to modulate enzymes (kinases, topoisomerases, PARP, HDACs), receptors (androgen receptor, GPCRs), ion channels, and nucleic acids (DNA intercalation, groove binding) [6] [9]. For instance, in PARP inhibitors like veliparib, the benzimidazole nitrogen forms critical hydrogen bonds with Gly863 and Ser904 residues, while its aromatic system engages in π-stacking with Tyr907 [6]. Similarly, topoisomerase inhibitors exploit benzimidazole's planarity for DNA intercalation, disrupting replication in cancer cells [6].
The bioactivity of benzimidazole derivatives is exquisitely sensitive to substitution patterns, governed by electronic, steric, and lipophilic factors [3] [5]. 4,7-Dimethyl-1H-benzimidazol-1-amine (CAS# 170918-30-6, C₉H₁₁N₃, MW 161.20 g/mol) exemplifies this structure-activity relationship (SAR) [5]. Its molecular structure features:
Table 2: Impact of Substitution on Benzimidazole Bioactivity
Substitution Position | Common Functional Groups | Electronic/Steric Effects | Influence on Bioactivity |
---|---|---|---|
N1 | H, Alkyl, Aryl, Sulfonyl, Acyl | Blocks tautomerism; Modifies acidity/basicity; Controls H-bonding capacity | Dictates target selectivity (e.g., N1-alkyl enhances CNS penetration) |
C2 | Alkyl, Aryl, Thioether, Amine, OR | Governs π-delocalization; Steric bulk near molecular "edge" | Critical for receptor binding affinity (e.g., C2-aryl in telmisartan for PPARγ interaction) |
C4/C7 (Benzo-fused) | Halogen, CH₃, OCH₃, NO₂, NH₂ | Modulates electron density at C5/C6; Affects overall lipophilicity | Influences DNA binding (electron-withdrawing groups enhance intercalation) |
C5/C6 (Benzo-fused) | Halogen, CH₃, CF₃, OCF₃, NHCOCH₃ | Directly impacts dipole moment; Governs steric accessibility to H-bonding sites | Key for kinase inhibition potency (e.g., C5-CF₃ in abemaciclib for CDK4/6 selectivity) |
For 4,7-dimethyl-1H-benzimidazol-1-amine, the C4/C7 dimethylation strategically positions electron-donating methyl groups ortho to the imidazole nitrogens, potentially enhancing basicity at N3 while creating a sterically shielded, lipophilic domain ideal for engaging hydrophobic subpockets in target proteins [3] [5]. The N1-amino group introduces a hydrogen-bonding handle absent in simpler alkyl/aryl N1-substituted derivatives (e.g., domperidone), potentially enabling unique interactions with Asp/Glu residues or backbone carbonyls [3] [8]. This distinct substitution pattern differentiates it from close analogs like N,N-dimethyl-1H-benzo[d]imidazol-2-amine (PubChem CID 17846), where dimethylation occurs on the exocyclic amine at C2 rather than on the ring carbons [1], and 1,4-dimethyl-1H-imidazol-2-amine (PubChem CID 18769289), a non-fused imidazole derivative lacking the extended aromatic system [8]. These subtle variations profoundly alter electronic distribution, lipophilicity (cLogP ~1.5 for 4,7-dimethyl-1H-benzimidazol-1-amine vs. ~2.1 for N,N-dimethyl-1H-benzo[d]imidazol-2-amine), and H-bonding topology, ultimately directing target specificity and potency [1] [5] [8].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0